molecular formula C20H20N2O4S2 B2792088 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 898406-04-7

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Cat. No. B2792088
CAS RN: 898406-04-7
M. Wt: 416.51
InChI Key: LXMTUBVZQGUFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ESI-09 and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

ESI-09 works by binding to the active site of Porcupine and inhibiting its enzymatic activity. This prevents the secretion of Wnt ligands, which are essential for the activation of the Wnt signaling pathway. By inhibiting this pathway, ESI-09 has been found to have a range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
ESI-09 has been found to have a range of biochemical and physiological effects. In vitro studies have shown that ESI-09 can inhibit the growth of cancer cells and induce apoptosis. It has also been found to promote the differentiation of stem cells into specific cell types, such as neurons and osteoblasts. In vivo studies have shown that ESI-09 can inhibit the growth of tumors and reduce the formation of bone metastases in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of ESI-09 is its specificity for the Wnt signaling pathway. This allows researchers to selectively inhibit this pathway without affecting other cellular processes. ESI-09 is also relatively easy to synthesize and can be obtained in its pure form using column chromatography. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that ESI-09 has not been extensively tested in humans and its safety profile is not well understood.

Future Directions

There are several future directions for research on ESI-09. One area of interest is its potential applications in the treatment of cancer. ESI-09 has been found to inhibit the growth of several types of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential applications in tissue engineering and regenerative medicine. ESI-09 has been found to promote the differentiation of stem cells into specific cell types, and further studies are needed to determine its potential for tissue regeneration. Finally, there is also interest in developing more potent and selective inhibitors of the Wnt signaling pathway, which could have important implications for the treatment of a range of diseases.
Conclusion
In conclusion, ESI-09 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively inhibit the Wnt signaling pathway makes it a promising candidate for the treatment of a range of diseases, including cancer and osteoporosis. While ESI-09 has several advantages for lab experiments, its low solubility in water and limited safety profile in humans are important considerations. Further research is needed to fully understand the potential applications of ESI-09 and to develop more potent and selective inhibitors of the Wnt signaling pathway.

Synthesis Methods

The synthesis of ESI-09 involves the reaction of 4-(4-methoxyphenyl)-5-methylthiazol-2-amine with ethylsulfonyl chloride and 4-(dimethylamino)pyridine (DMAP) in the presence of triethylamine. The reaction takes place in dichloromethane and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain ESI-09 in its pure form.

Scientific Research Applications

ESI-09 has been found to have a range of potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of the Wnt signaling pathway. This pathway plays a critical role in embryonic development, tissue homeostasis, and stem cell self-renewal. Dysregulation of this pathway has been linked to a range of diseases, including cancer, osteoporosis, and Alzheimer's disease. ESI-09 has been found to selectively inhibit the activity of the Wnt signaling pathway by targeting the protein Porcupine, which is involved in the secretion of Wnt ligands.

properties

IUPAC Name

4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)27-20)14-5-9-16(26-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMTUBVZQGUFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

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